molecular formula C15H15NO3 B8086577 O-phenyl-tyrosine

O-phenyl-tyrosine

Cat. No.: B8086577
M. Wt: 257.28 g/mol
InChI Key: DRDNRDDAAFSVNM-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-phenyl-tyrosine is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality O-phenyl-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-phenyl-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(4-phenoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c16-14(15(17)18)10-11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDNRDDAAFSVNM-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

O-Phenyl-L-tyrosine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Unique Tyrosine Derivative

In the vast landscape of amino acid derivatives, O-phenyl-L-tyrosine emerges as a molecule of significant interest for researchers, particularly those in the fields of medicinal chemistry and drug development. As a non-natural amino acid, its unique structural modification—the phenylation of the hydroxyl group of L-tyrosine—imparts distinct physicochemical and biological properties. This alteration from the endogenous L-tyrosine, a crucial precursor for neurotransmitters and hormones, opens up new avenues for designing novel peptides and small molecules with tailored pharmacological profiles.[1][2][3] This in-depth guide serves to provide a comprehensive technical overview of O-phenyl-L-tyrosine, from its fundamental chemical structure and properties to its synthesis and potential applications, empowering scientists to harness its full potential in their research endeavors.

I. Chemical Structure and Physicochemical Properties: A Foundation for Innovation

The cornerstone of O-phenyl-L-tyrosine's utility lies in its distinct molecular architecture. Understanding its structure and inherent properties is paramount for its effective application in experimental design and drug discovery.

Chemical Identity
  • IUPAC Name: (S)-2-amino-3-(4-phenoxyphenyl)propanoic acid hydrochloride[4]

  • CAS Number: 150351-64-7 (for the hydrochloride salt)[4]

  • Molecular Formula: C₁₅H₁₆ClNO₃[4]

  • Molecular Weight: 293.75 g/mol [4]

Structural Representation

The structure of O-phenyl-L-tyrosine is characterized by the core L-tyrosine framework with a phenyl group ether-linked to the para-position of the benzyl side chain. This modification significantly increases the hydrophobicity of the side chain compared to L-tyrosine.

Caption: Chemical structure of O-phenyl-L-tyrosine.

Physicochemical Data
PropertyO-Phenyl-L-tyrosine hydrochlorideL-Tyrosine
IUPAC Name (S)-2-amino-3-(4-phenoxyphenyl)propanoic acid hydrochloride[4](S)-2-amino-3-(4-hydroxyphenyl)propanoic acid[5]
CAS Number 150351-64-7[4]60-18-4[5]
Molecular Formula C₁₅H₁₆ClNO₃[4]C₉H₁₁NO₃[5]
Molecular Weight 293.75 g/mol [4]181.19 g/mol [5]
Appearance White to off-white solid (predicted)White crystalline powder[5]
Solubility Expected to be soluble in water and polar organic solvents.0.45 g/L in water at 25 °C; soluble in acidic and alkaline solutions; insoluble in absolute alcohol and ether.[5]
Melting Point Not readily available.>300 °C (decomposes)[5]
pKa Values Not readily available.2.20 (carboxyl), 9.11 (amino), 10.07 (hydroxyl)[6]
UV Absorption (λmax) Not readily available.274.5 nm (in 0.1 M HCl), 293.0 nm (in 0.1 M NaOH)[6]

II. Synthesis and Characterization: From Benchtop to Application

The synthesis of O-phenyl-L-tyrosine requires a strategic approach to selectively modify the phenolic hydroxyl group while protecting the amino and carboxyl functionalities.

Synthetic Strategy: A Nucleophilic Substitution Approach

A common method for the synthesis of O-alkylated tyrosine derivatives involves a nucleophilic substitution reaction. A patent discloses a general procedure where N-protected L-tyrosine methyl ester reacts with an alkyl halide.[7] While this patent reports a low yield (3.9%) for a similar O-alkylation, the general strategy provides a viable starting point.[7]

Synthesis_Workflow cluster_protection Protection cluster_etherification Etherification cluster_deprotection Deprotection cluster_purification Purification L_Tyrosine L-Tyrosine N_Boc_L_Tyr_OMe N-Boc-L-tyrosine methyl ester L_Tyrosine->N_Boc_L_Tyr_OMe Boc₂O, MeOH, Base O_Phenyl_Tyr_protected N-Boc-O-phenyl-L-tyrosine methyl ester N_Boc_L_Tyr_OMe->O_Phenyl_Tyr_protected Ph-X, Base (e.g., Cs₂CO₃) O_Phenyl_L_Tyrosine O-Phenyl-L-tyrosine O_Phenyl_Tyr_protected->O_Phenyl_L_Tyrosine Acid (e.g., TFA, HCl) Purified_Product Pure O-Phenyl-L-tyrosine O_Phenyl_L_Tyrosine->Purified_Product Chromatography Applications cluster_core cluster_applications cluster_outcomes O_Phenyl_Tyr O-Phenyl-L-tyrosine Peptide_Synthesis Peptide Synthesis O_Phenyl_Tyr->Peptide_Synthesis Building Block Drug_Discovery Drug Discovery Peptide_Synthesis->Drug_Discovery Leads to Enhanced_Binding Enhanced Binding Affinity Peptide_Synthesis->Enhanced_Binding Improved_Stability Improved Metabolic Stability Peptide_Synthesis->Improved_Stability Modulated_PK Modulated Pharmacokinetics Peptide_Synthesis->Modulated_PK Chemical_Biology Chemical Biology Probes Drug_Discovery->Chemical_Biology Informs design of

Sources

Technical Guide: Fmoc-O-Phenyl-L-Tyrosine (CAS 180414-93-1)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Application in Peptidomimetics and Drug Discovery[1][2]

Executive Summary

O-phenyl-L-tyrosine , specifically available as the orthogonally protected building block N-Fmoc-O-phenyl-L-tyrosine (CAS 180414-93-1) , represents a critical pharmacophore in modern medicinal chemistry.[1][2] Structurally, it is a tyrosine derivative where the phenolic hydroxyl proton is replaced by a phenyl group, creating a biaryl ether linkage.[2]

This modification drastically alters the physicochemical profile of the native tyrosine residue, transitioning it from a polar, hydrogen-bond donor to a highly hydrophobic, bulky aromatic system capable of significant


 stacking interactions.[1][2] It is frequently employed to mimic the thyronine core (T3/T4 thyroid hormones), probe hydrophobic pockets in G-Protein Coupled Receptors (GPCRs), and stabilize macrocyclic peptide conformations.[2]

This guide provides a rigorous technical breakdown of its properties, synthesis, and integration into Solid Phase Peptide Synthesis (SPPS).[2]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

The CAS number 180414-93-1 specifically refers to the Fmoc-protected derivative, which is the standard reagent for Fmoc/tBu solid-phase synthesis strategies.[1][2]

PropertyData
Chemical Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-phenyl-L-tyrosine
Common Abbreviation Fmoc-Tyr(Ph)-OH
CAS Number 180414-93-1
Molecular Formula

Molecular Weight 479.53 g/mol
Chirality L-Isomer (S-configuration)
Solubility Soluble in DMF, NMP, DMSO; sparingly soluble in DCM
pKa (Side Chain) N/A (Ether linkage removes acidic proton)
Hydrophobicity High (LogP significantly > Native Tyr)

Structural Significance: The biaryl ether moiety (diphenyl ether) introduces a specific bond angle (~120°) and rotational freedom that allows the distal phenyl ring to adopt conformations inaccessible to simple naphthyl or biphenyl analogs.[2] This flexibility is crucial for "induced fit" binding mechanisms in drug targets.[2]

Synthesis & Production Strategy

While researchers typically purchase CAS 180414-93-1, understanding its synthesis is vital for troubleshooting impurities (e.g., unreacted phenol or racemization).[1][2]

The industrial synthesis typically employs a Chan-Lam Coupling rather than a harsh Ullmann condensation, preserving the chiral integrity of the alpha-carbon.[1][2]

Mechanistic Pathway (Chan-Lam Coupling)[1][2]
  • Starting Material: Fmoc-L-Tyrosine-allyl ester (or methyl ester).[1][2]

  • Reagents: Phenylboronic acid, Copper(II) acetate [

    
    ], Pyridine, Molecular Sieves (
    
    
    
    ).[2]
  • Conditions: Aerobic atmosphere (Oxygen balloon), Room Temperature, DCM/DMF solvent.[2]

  • Deprotection: Removal of the C-terminal ester to yield the free acid Fmoc-Tyr(Ph)-OH.[1][2]

Critical Quality Attribute (CQA):

  • Racemization Control: The copper-mediated oxidative coupling is mild, but base sensitivity (pyridine) requires monitoring of the L/D ratio.[1][2] High-quality reagents must possess >99% enantiomeric excess (ee).[1][2]

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Context: Incorporating Fmoc-Tyr(Ph)-OH into a peptide sequence. Challenge: The bulky hydrophobic side chain can induce aggregation on the resin, leading to deletion sequences (incomplete coupling).[2]

Protocol: High-Efficiency Coupling Cycle

This protocol assumes a 0.1 mmol scale on Rink Amide resin.[1][2]

Reagents:

  • Amino Acid: Fmoc-Tyr(Ph)-OH (CAS 180414-93-1)[1][2][3][4]

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1][2]

  • Base: DIPEA (Diisopropylethylamine)[1]

  • Solvent: DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell resin in DCM for 20 min.[2] Wash 3x with DMF.[2]

  • Fmoc Deprotection (Pre-cycle):

    • Treat with 20% Piperidine in DMF (2 x 5 min).

    • Wash: DMF (5x), DCM (3x), DMF (3x). Note: Thorough washing is critical to remove piperidine, which causes aspartimide formation or racemization of sensitive residues.[1][2]

  • Activation (In Vial):

    • Weigh 4.0 equivalents (eq) of Fmoc-Tyr(Ph)-OH.[1][2]

    • Weigh 3.9 eq of HATU.[2]

    • Dissolve in minimal DMF (concentration ~0.2 M).[2]

    • Add 8.0 eq of DIPEA.[2]

    • Wait time: Activate for exactly 30 seconds.[2] Do not over-activate as this risks esterification of the hydroxyl group if free Tyr were present, though less relevant here, it minimizes racemization.[2]

  • Coupling:

    • Add activated solution to the resin.[2]

    • Agitate (shake/vortex) for 60 minutes at Room Temperature.

    • Optimization: For difficult sequences, execute a "Double Coupling" (repeat Step 3-4 with fresh reagents).[1][2]

  • Monitoring (Kaiser Test):

    • Take a few resin beads.[2] Add Ninhydrin reagents.

    • Result: Colorless/Yellow beads indicate complete coupling. Blue beads indicate incomplete coupling (proceed to re-coupling).[2]

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/Pyridine in DMF to permanently cap any unreacted amines.[2]

Visualization of Workflows
Figure 1: Biaryl Ether Pharmacophore Logic

A decision tree for selecting O-phenyl-tyrosine in drug design.

DrugDesignLogic Start Target Identification Interaction Primary Interaction Type? Start->Interaction Polar H-Bond / Ionic Interaction->Polar Yes Hydrophobic Hydrophobic / Pi-Stacking Interaction->Hydrophobic Yes Tyr Native Tyrosine Polar->Tyr PocketSize Pocket Depth/Size? Hydrophobic->PocketSize Small Shallow/Small PocketSize->Small Large Deep/Bulky PocketSize->Large Phe Phenylalanine Small->Phe Geometry Required Geometry? Large->Geometry Linear Linear/Rigid Geometry->Linear Bent Bent/Flexible (120°) Geometry->Bent Bip Biphenyl-alanine Linear->Bip TyrPh O-Phenyl-Tyrosine (CAS 180414-93-1) Bent->TyrPh Selection Select Residue TyrPh->Selection Optimized Fit

Caption: Decision matrix for incorporating O-phenyl-tyrosine based on binding pocket characteristics.

Figure 2: SPPS Integration Workflow

The specific handling of CAS 180414-93-1 in peptide synthesis.

SPPS_Workflow cluster_0 Resin Prep cluster_1 Activation (Critical) cluster_2 Coupling Step1 Fmoc-Deprotection (20% Piperidine) Step2 Wash (DMF/DCM) Step1->Step2 Step4 HATU + DIPEA (30 sec pre-activation) Step2->Step4 Step3 Fmoc-Tyr(Ph)-OH (CAS 180414-93-1) Step3->Step4 Step5 Coupling Reaction (60 min, RT) Step4->Step5 Step6 Kaiser Test Step5->Step6 Decision Complete? Step6->Decision Recouple Double Couple Decision->Recouple Blue (No) Next Next Cycle Decision->Next Yellow (Yes) Recouple->Step5

Caption: Optimized SPPS cycle for Fmoc-Tyr(Ph)-OH emphasizing the activation step.

References
  • Evans, D. A., et al. (1998).[2] Copper-promoted arylation of phenols with arylboronic acids.[1][2] Tetrahedron Letters.[2] (Foundational chemistry for Chan-Lam coupling used in synthesis).[1][2]

  • PubChem. (n.d.).[2][5] Compound Summary: Fmoc-O-phenyl-L-tyrosine.[1][2][3][4] National Library of Medicine.[2] Retrieved October 24, 2023, from [Link][1][2]

Sources

Biaryl Ether Unnatural Amino Acids: Engineering Molecular Scaffolds for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical space accessible to therapeutic development has been profoundly expanded by the introduction of unnatural amino acids (Uaas). Among these, biaryl ether-linked Uaas have emerged as a cornerstone technology for designing next-generation therapeutics. Their unique ability to impart conformational rigidity and metabolic stability allows for the creation of sophisticated molecular architectures, such as macrocyclic peptides and targeted protein degraders, capable of modulating challenging biological targets like protein-protein interactions (PPIs). This guide provides an in-depth exploration of the synthesis, incorporation, and application of biaryl ether Uaas in modern drug discovery. We will dissect the underlying chemical principles, provide validated experimental protocols, and survey the landscape of innovative drugs and clinical candidates enabled by this powerful molecular scaffold.

The Strategic Imperative for Biaryl Ether Linkages in Medicinal Chemistry

The pursuit of novel therapeutics frequently confronts the limitations of traditional small molecules and large biologics. Small molecules often lack the specificity to engage large, flat protein surfaces characteristic of PPIs, while antibodies and other large proteins suffer from poor cell permeability and high manufacturing costs. Peptides occupy a compelling middle ground, but their therapeutic potential is often hindered by proteolytic instability and excessive conformational flexibility, which leads to reduced binding affinity and poor bioavailability.

Biaryl ether unnatural amino acids provide an elegant solution to these challenges. By covalently linking the side chains of two amino acid residues, they create a rigidifying intramolecular bridge. This pre-organization of the peptide backbone into a bioactive conformation can dramatically reduce the entropic penalty of binding to a target, leading to a significant enhancement in binding affinity and selectivity. Furthermore, the resulting macrocyclic structure often shields the peptide from enzymatic degradation and can improve membrane permeability.

Synthesis of Biaryl Ether Unnatural Amino Acid Monomers

The construction of biaryl ether Uaas hinges on the formation of a diaryl ether bond, a transformation that can be achieved through several robust and well-established organometallic cross-coupling reactions. The choice of synthetic route is dictated by factors such as the desired substitution pattern, scalability, and the electronic properties of the coupling partners.

Foundational Synthetic Strategies: Ullmann and Buchwald-Hartwig Couplings

The two most prevalent methods for constructing the C-O biaryl ether linkage are the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation: This classical, copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[1] Traditional Ullmann conditions often required harsh conditions, including high temperatures (>200 °C) and stoichiometric amounts of copper.[1] However, modern advancements have led to the development of milder, more efficient protocols using soluble copper(I) catalysts, specialized ligands (e.g., diamines, N,N-dimethylglycine), and more effective bases like cesium carbonate (Cs₂CO₃), allowing reactions to proceed at significantly lower temperatures (50-90 °C).[2][3] These improved methods are more amenable to sensitive functional groups present on amino acid precursors.[4]

  • Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction has become a powerful alternative to the Ullmann synthesis for forming C-O bonds.[5] It typically offers milder reaction conditions, broader substrate scope, and higher functional group tolerance.[6] The catalytic cycle involves a Pd(0) species that undergoes oxidative addition into the aryl halide bond, followed by coordination of the phenoxide, and finally, reductive elimination to form the diaryl ether and regenerate the catalyst. The choice of phosphine ligand is critical for the efficiency of the Buchwald-Hartwig reaction.

Workflow for Monomer Synthesis

The synthesis of a biaryl ether Uaa monomer for subsequent use in peptide synthesis follows a general, multi-step workflow.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cross-Coupling Reaction cluster_2 Phase 3: Deprotection & Purification P1 Protected Amino Acid Precursor 1 (e.g., Fmoc-Tyr-OtBu) CC Ullmann or Buchwald-Hartwig Cross-Coupling P1->CC P2 Protected Amino Acid Precursor 2 (e.g., Fmoc-p-Iodo-Phe-OtBu) P2->CC D Deprotection of Side Chain and/or Carboxyl Group CC->D Formation of Protected Dimer P Purification (e.g., HPLC, Column Chromatography) D->P Char Characterization (NMR, Mass Spectrometry) P->Char Final Final Fmoc-Protected Biaryl Ether Uaa Monomer Char->Final Verified Structure

Caption: General workflow for the synthesis of a biaryl ether Uaa monomer.

Representative Experimental Protocol: Ullmann-Type Synthesis

This protocol describes a modern, ligand-accelerated Ullmann-type synthesis of a protected biaryl ether dipeptide precursor.

Materials:

  • Fmoc-L-Tyrosine tert-butyl ester

  • Fmoc-L-4-iodophenylalanine tert-butyl ester

  • Copper(I) oxide (Cu₂O)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile (anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried reaction vessel, add Fmoc-L-Tyrosine tert-butyl ester (1.0 eq.), Fmoc-L-4-iodophenylalanine tert-butyl ester (1.1 eq.), and Cs₂CO₃ (2.0 eq.).

  • Seal the vessel and purge with inert gas (N₂ or Ar) for 15 minutes.

  • Add anhydrous acetonitrile to dissolve the reagents.

  • Add Cu₂O (0.1 eq.) and DMEDA (0.2 eq.) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove inorganic salts and the copper catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected biaryl ether amino acid derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Incorporation into Peptides and Proteins

Once the Uaa monomer is synthesized and protected (typically with Fmoc for the N-terminus and a labile ester for the C-terminus), it can be incorporated into a peptide sequence.

Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating biaryl ether Uaas is automated or manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The pre-synthesized Uaa monomer is treated as a standard amino acid building block.

SPPS_Workflow start Start | Resin with Linker & First Amino Acid deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection coupling Amino Acid Coupling Uaa Monomer + Coupling Reagents (HBTU/DIC) + Base (DIPEA) deprotection->coupling Free N-terminus wash Wash (DMF, DCM) coupling->wash repeat Repeat Cycle | for subsequent amino acids wash->repeat repeat->deprotection n cycles cleavage Final Cleavage & Deprotection | (e.g., TFA Cocktail) repeat->cleavage Final Cycle purify Purification & Analysis (RP-HPLC, LC-MS) cleavage->purify PROTAC_MoA cluster_protac PROTAC Molecule P Target Binder --- Biaryl Ether Linker --- E3 Ligase Binder T Target Protein P->T E3 E3 Ubiquitin Ligase P->E3 Proteasome Proteasome T->Proteasome Degradation E3->T Forms Ternary Complex Ub Ubiquitin E3->Ub Recruits Ub->T Polyubiquitination

Caption: Mechanism of action for a PROTAC utilizing a rigid linker.

Conclusion and Future Outlook

Biaryl ether unnatural amino acids represent a mature and powerful tool in the drug hunter's arsenal. They provide a robust and versatile method for imposing conformational constraint, leading to compounds with enhanced affinity, selectivity, and metabolic stability. The continued development of novel synthetic methodologies and a deeper understanding of structure-activity relationships will further expand the application of these valuable building blocks. From inhibiting intractable PPIs to enabling the rational design of targeted protein degraders, biaryl ether Uaas are set to remain at the forefront of innovative therapeutic design.

References

  • Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Peptide Macrocyclization Strategies. QYAOBIO. [Link]

  • Discovery of biaryl macrocyclic peptides with C-terminal β-amino-α-keto acid groups. bioRxiv. [Link]

  • Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Ullmann reaction. Wikipedia. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Biaryl-bridged macrocyclic peptides: conformational constraint via carbogenic fusion of natural amino acid side chains. PubMed. [Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. ACS Publications. [Link]

  • N-Heteroarylation of Chiral α-Aminoesters by Means of Palladium-Catalyzed Buchwald–Hartwig Reaction. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Improving coupling efficiency of bulky O-phenyl-tyrosine residues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the incorporation of O-phenyl-tyrosine into your peptide sequences. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the coupling of this sterically demanding amino acid. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance your peptide synthesis success.

Understanding the Challenge: The Steric and Electronic Hurdles of O-phenyl-tyrosine

The primary difficulty in coupling O-phenyl-tyrosine arises from the significant steric hindrance imposed by its bulky side chain. The O-phenyl group dramatically increases the spatial volume around the alpha-carbon and the carboxyl group, physically obstructing the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. This steric bulk can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and a lower yield of the desired full-length peptide.

Furthermore, the electronic properties of the additional phenyl ring can influence the reactivity of the amino acid, although this is a secondary effect compared to the steric hindrance. The presence of two aromatic rings can also contribute to peptide aggregation on the solid support, further impeding reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: My standard coupling protocol with DIC/HOBt is giving very low yields for O-phenyl-tyrosine. Why is this happening and what should I do?

A1: Standard carbodiimide-based coupling reagents like DIC (N,N'-diisopropylcarbodiimide) in combination with HOBt (Hydroxybenzotriazole) are often insufficiently reactive to overcome the significant steric hindrance of O-phenyl-tyrosine. The activated ester formed is not potent enough to drive the reaction to completion in the presence of such a bulky side chain.

Recommendation: Switch to a more powerful, in-situ activating reagent. Aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly recommended.[1] These reagents generate more reactive activated esters (OAt or OBt esters, respectively) that can more effectively overcome the steric barrier.

Q2: I'm still seeing incomplete coupling even after switching to HATU. What are my next steps?

A2: Even with a potent coupling reagent like HATU, the inherent difficulty of coupling O-phenyl-tyrosine may require further optimization. Here are several strategies to employ:

  • Double Coupling: Perform the coupling step twice with a fresh portion of activated Fmoc-O-phenyl-tyrosine-OH. This ensures that any unreacted N-terminal amines from the first coupling have a second opportunity to react, driving the reaction towards completion.

  • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. This allows more time for the sterically hindered reaction to proceed.

  • Elevated Temperature/Microwave Synthesis: Gently heating the reaction vessel can provide the necessary activation energy to overcome the steric barrier. A more controlled and highly effective method is to use a microwave peptide synthesizer.[2][3] Microwave energy can significantly accelerate coupling reactions, often completing difficult couplings in minutes that would take hours at room temperature.[2]

Q3: Can the choice of solvent impact the coupling efficiency of O-phenyl-tyrosine?

A3: Absolutely. Proper solvation of the growing peptide chain is crucial to prevent aggregation, which can be exacerbated by the presence of multiple aromatic residues.[4]

  • N-Methyl-2-pyrrolidone (NMP): Often a superior solvent to Dimethylformamide (DMF) for difficult sequences due to its better solvating properties.

  • Solvent Mixtures: For particularly aggregation-prone sequences, a mixture of solvents such as DMF/DCM (1:1) or the use of chaotropic salts (e.g., LiCl in DMF) can help to disrupt secondary structures and improve reaction outcomes.[5]

Q4: Are there any specific considerations for the Fmoc deprotection step prior to coupling O-phenyl-tyrosine?

A4: Incomplete Fmoc deprotection will result in a truncated peptide, so ensuring its complete removal is critical. For sequences prone to aggregation, the deprotection step can also be hindered.[6]

  • Monitor Deprotection: Use a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine before proceeding with the coupling step.

  • Extended Deprotection Time: If aggregation is suspected, increasing the deprotection time or performing a second deprotection step may be beneficial.

  • Alternative Base: In some cases, using a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the piperidine deprotection solution can improve the efficiency of Fmoc removal for hindered sites.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of full-length peptide Incomplete coupling of O-phenyl-tyrosine.- Switch to a more potent coupling reagent (HATU, HCTU, PyBOP, COMU). - Implement a double coupling strategy. - Increase coupling reaction time. - Utilize microwave-assisted synthesis.
Presence of deletion sequences lacking O-phenyl-tyrosine Incomplete coupling of O-phenyl-tyrosine.- Follow the recommendations for "Low yield of full-length peptide". - Perform a capping step with acetic anhydride after the first coupling attempt to block unreacted amines and prevent the formation of n-1 peptides.
Peptide aggregation (resin clumping, poor swelling) High concentration of hydrophobic/aromatic residues.- Switch from DMF to NMP as the primary solvent. - Add chaotropic salts (e.g., 0.1 M LiCl) to the coupling and deprotection solutions. - Perform the synthesis at an elevated temperature.
No product or very low yield after cleavage Incomplete Fmoc deprotection prior to O-phenyl-tyrosine coupling.- Confirm complete deprotection using the Kaiser test before coupling. - Extend the deprotection time or perform a double deprotection.
Side reactions observed in mass spectrometry Racemization due to prolonged activation or harsh conditions.- Minimize pre-activation time for the amino acid. - Avoid excessive use of base. - If using elevated temperatures, carefully monitor and optimize the conditions.

Experimental Protocols

Protocol 1: Optimized HATU Coupling of Fmoc-O-phenyl-tyrosine-OH

This protocol is recommended as a starting point for achieving high coupling efficiency with Fmoc-O-phenyl-tyrosine-OH.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (5x).

    • Confirm the presence of the free amine using a positive Kaiser test.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-O-phenyl-tyrosine-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (8 equivalents, 0.8 mmol) to the solution.

    • Allow the pre-activation to proceed for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Post-Coupling Wash:

    • Drain the reaction solution.

    • Wash the resin with DMF (5x), DCM (3x), and DMF (5x).

  • Monitoring and Optional Second Coupling:

    • Perform a Kaiser test on a small sample of the resin. If the test is negative (beads are colorless), the coupling is complete.

    • If the Kaiser test is positive (beads are blue), a second coupling is recommended. Repeat steps 2-4 with a fresh solution of activated Fmoc-O-phenyl-tyrosine-OH.

Protocol 2: Microwave-Assisted Coupling of Fmoc-O-phenyl-tyrosine-OH

This protocol is for users with access to a microwave peptide synthesizer and is highly effective for difficult couplings.

  • Resin Preparation:

    • Follow step 1 from Protocol 1.

  • Reagent Preparation:

    • Prepare stock solutions of:

      • Fmoc-O-phenyl-tyrosine-OH (e.g., 0.2 M in DMF)

      • HATU (e.g., 0.5 M in DMF)

      • DIEA (e.g., 2 M in NMP)

  • Microwave Coupling Program:

    • Add the Fmoc-O-phenyl-tyrosine-OH solution (5 equivalents) to the resin.

    • Add the HATU solution (5 equivalents).

    • Add the DIEA solution (10 equivalents).

    • Run the microwave program at a maximum temperature of 75°C for 5-10 minutes.

  • Post-Coupling Wash:

    • The synthesizer will automatically perform a series of DMF washes.

  • Confirmation:

    • A post-coupling Kaiser test can be performed to confirm reaction completion. If necessary, a second microwave coupling can be performed.

Visualizing the Workflow

Standard SPPS Cycle with Troubleshooting Checkpoints

SPPS_Workflow start Start: Resin with free N-terminal amine deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 kaiser1 Kaiser Test wash1->kaiser1 coupling Couple Fmoc-O-phenyl-tyrosine-OH (HATU/DIEA in DMF) kaiser1->coupling Positive troubleshoot_deprot Troubleshoot: - Extend deprotection time - Double deprotection kaiser1->troubleshoot_deprot Negative wash2 Wash (DMF, DCM) coupling->wash2 kaiser2 Kaiser Test wash2->kaiser2 next_cycle Proceed to next cycle kaiser2->next_cycle Negative troubleshoot_couple Troubleshoot: - Double couple - Increase time/temp - Use microwave kaiser2->troubleshoot_couple Positive troubleshoot_deprot->deprotection troubleshoot_couple->coupling

Caption: A workflow for a single coupling cycle of Fmoc-O-phenyl-tyrosine-OH with integrated troubleshooting checkpoints.

Decision Tree for Coupling Strategy

Coupling_Strategy start Coupling O-phenyl-tyrosine? reagent Using standard coupling reagent (e.g., DIC/HOBt)? start->reagent switch_reagent Switch to potent reagent (HATU, PyBOP, COMU) reagent->switch_reagent Yes potent_reagent Using potent reagent (e.g., HATU) reagent->potent_reagent No switch_reagent->potent_reagent incomplete_coupling Still incomplete coupling? potent_reagent->incomplete_coupling Yes success Successful Coupling potent_reagent->success No double_couple Implement Double Coupling incomplete_coupling->double_couple Yes microwave Utilize Microwave Synthesis incomplete_coupling->microwave Yes extend_time Extend Coupling Time incomplete_coupling->extend_time Yes aggregation Signs of Aggregation? double_couple->aggregation microwave->aggregation extend_time->aggregation change_solvent Switch to NMP or use chaotropic salts aggregation->change_solvent Yes aggregation->success No change_solvent->success

Caption: A decision tree to guide the selection of an appropriate coupling strategy for O-phenyl-tyrosine.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Amino Acids.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
  • Biotage. (2023). Using double coupling to improve your peptide synthesis. Retrieved from [Link]

  • CEM Corporation. (n.d.). High-Throughput Automated Microwave-Enhanced Peptide Synthesis. Retrieved from [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory A.
  • PubMed Central. (2022). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling.
  • PubMed Central. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • PubMed. (2014).
  • ResearchGate. (2023). Fluorescence of Aggregated Aromatic Peptides for Studying the Kinetics of Aggregation and Hardening of Amyloid‐like Structures.
  • ResearchGate. (2001). Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine).
  • ResearchGate. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis.
  • BenchChem. (2025).
  • ACS Publications. (2021).
  • PubMed. (2005). Side-chain-anchored N(alpha)-Fmoc-Tyr-OPfp for bidirectional solid-phase synthesis.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011).
  • ChemRxiv. (2025). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning.
  • Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective.
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
  • PubMed Central. (2017).
  • YouTube. (2026). Enhance Peptide Manufacturing Using Backbone N Protecting Groups.
  • Semantic Scholar. (2011). Microwave Assisted Peptide Synthesis.
  • Princeton University. (n.d.).
  • ResearchGate. (2011). Peptide Coupling Reagents, More than a Letter Soup.
  • Luxembourg Bio Technologies. (2012).
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Royal Society of Chemistry. (2011).
  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Royal Society of Chemistry. (2021). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent.

Sources

Technical Support Center: Optimizing Aqueous Solubility of O-phenyl-tyrosine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling peptides incorporating the non-standard amino acid, O-phenyl-tyrosine. The unique chemical nature of this residue, while valuable for specific research applications such as creating novel peptide architectures, introduces significant challenges in achieving aqueous solubility.[1] This guide provides a structured, causality-driven approach to systematically overcome these challenges, ensuring the integrity and reproducibility of your experiments.

Section 1: Understanding the Core Challenge

The primary obstacle in solubilizing peptides containing O-phenyl-tyrosine is its profound hydrophobicity. Standard L-tyrosine already exhibits limited water solubility (approximately 0.45 mg/mL at neutral pH) due to its aromatic side chain. The substitution of the polar hydroxyl group with a non-polar phenoxy group drastically amplifies this hydrophobicity.

This modification leads to two primary issues:

  • Reduced Polarity: The peptide's overall polarity is significantly decreased, weakening its favorable interactions with water molecules.

  • Increased Aggregation Tendency: The bulky, hydrophobic O-phenyl-tyrosine residue promotes intermolecular hydrophobic interactions and potential π-π stacking between aromatic rings, leading to aggregation and precipitation.[2]

G cluster_0 Standard Tyrosine (Tyr) cluster_1 O-phenyl-tyrosine (O-phe-tyr) Tyr Tyrosine (Polar -OH group) More Hydrophilic OphTyr O-phenyl-tyrosine (Non-polar phenoxy group) Highly Hydrophobic Tyr->OphTyr Substitution of -OH with -O-Phenyl group greatly increases hydrophobicity

Caption: Structural basis for solubility challenges.

Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Q1: My O-phenyl-tyrosine peptide won't dissolve in pure water or PBS. What is the very first step I should take? A: The first and most critical step is to determine the theoretical net charge of your peptide at a neutral pH (pH 7).[3] Peptide solubility is lowest at its isoelectric point (pI) and increases significantly as the pH of the solvent moves away from the pI.[4] The net charge dictates the initial dissolution strategy.

Q2: How do I calculate the net charge of my peptide? A: Sum the charges of the N-terminus, the C-terminus, and the ionizable amino acid side chains at pH 7.

  • Assign +1 for: Each basic residue (Lysine [K], Arginine [R]) and the N-terminal amine (unless modified).[5]

  • Assign -1 for: Each acidic residue (Aspartic Acid [D], Glutamic Acid [E]) and the C-terminal carboxyl group (unless modified).[5]

  • Histidine (H) is typically considered neutral at pH 7, but can be protonated (+1) at pH < 6.

  • O-phenyl-tyrosine and other non-ionizable residues are assigned a charge of 0.

Example: A peptide with the sequence Ac-Lys-Ala-(O-phenyl-tyr)-Asp-NH2

  • N-terminus is acetylated (Ac): Charge = 0

  • Lysine (K): Charge = +1

  • Aspartic Acid (D): Charge = -1

  • C-terminus is amidated (NH2): Charge = 0

  • Net Charge = 0 + 1 - 1 + 0 = 0 (Neutral Peptide)

Q3: My peptide has a net neutral charge and is highly hydrophobic. What solvent should I try first? A: For neutral and hydrophobic peptides, pure aqueous solutions are often ineffective. The recommended approach is to first dissolve a small test amount of the peptide in a minimal volume of a strong organic co-solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6] Once dissolved, slowly add this organic solution dropwise into your aqueous buffer while vortexing to reach the final desired concentration.[4]

Q4: Are there any solvents or conditions I should avoid? A: Yes.

  • DMSO: Avoid using DMSO for peptides containing Cysteine (Cys) or Methionine (Met) residues, as it can oxidize the sulfur-containing side chains.[7]

  • Trifluoroacetic Acid (TFA): While effective for dissolving basic peptides, residual TFA can be cytotoxic. If your experiment involves cell cultures, avoid TFA or ensure it is thoroughly removed by lyophilization.[3]

  • High pH (>8): Peptides with free Cysteine residues can rapidly form disulfide bonds at basic pH, leading to dimerization and aggregation.[6]

  • Harsh Sonication/Vortexing: While gentle sonication can be beneficial, excessive energy can cause aggregation or even degradation of some peptides.

Q5: My peptide solution appears cloudy or contains visible particulates. What does this indicate? A: A cloudy solution indicates that the peptide is not fully dissolved. This is typically due to aggregation or having exceeded the solubility limit in that specific solvent.[4] Do not use this solution for your experiment. Before use, always centrifuge your peptide solution and use the clear supernatant to ensure any undissolved material is removed.[2]

Section 3: Systematic Troubleshooting Workflow for O-phenyl-tyrosine Peptides

For consistent results, a systematic approach is crucial. The following workflow, represented as a decision tree, provides a validated path to successful solubilization. It is imperative to perform these steps on a small aliquot of your peptide before dissolving the entire batch.[2]

Caption: Decision workflow for peptide solubilization.

Section 4: Data & Protocols in Detail
Table 1: Recommended Solvents Based on Peptide Net Charge
Peptide Type (Net Charge)Primary SolventSecondary Solvent (if primary fails)Rationale & Key Considerations
Basic (> 0) Sterile Deionized Water10-25% Acetic AcidThe positive charges are protonated in acidic conditions, increasing repulsion between peptide chains.[6] Avoid TFA for cell-based assays.
Acidic (< 0) 1x PBS (pH 7.4)0.1M Ammonium BicarbonateThe negative charges are deprotonated in basic conditions, enhancing solubility.[7] Ammonium bicarbonate is volatile and can be removed by lyophilization.
Neutral (≈ 0) or Highly Hydrophobic Minimal DMSO, DMF, Acetonitrile6M Guanidine HCl, 8M Urea, TFEThese peptides lack charge repulsion. Organic co-solvents disrupt hydrophobic aggregation.[7][8] Chaotropic agents are strong denaturants.[9]
Table 2: Properties of Common Co-solvents and Additives
Solvent / AdditiveTypical Starting ConcentrationProsCons / Incompatibility
DMSO 10-30 µL to dissolve, then diluteExcellent solvent for hydrophobic molecules.Oxidizes Met/Cys residues. Can be cytotoxic at >1% in many cell assays.[2]
Acetic Acid 10-25% aqueous solutionEffective for basic peptides; volatile.Can lower final pH significantly; may not be suitable for all assays.
Ammonium Bicarbonate 0.1 M aqueous solutionEffective for acidic peptides; volatile.Can raise final pH; ensure compatibility with assay buffer system.
Guanidine HCl / Urea 6 M / 8 MPowerful chaotropic agents that solubilize strongly aggregating peptides.[8]Denatures proteins; interferes with most biological assays. Use as a last resort.[6]
Sonication 3 x 10-second burstsProvides energy to break up aggregates and speed up dissolution.[5]Over-sonication can heat the sample and cause degradation. Always cool on ice between bursts.[5]
Experimental Protocols

Protocol 1: Step-by-Step Dissolution using Organic Co-solvents (for Neutral/Hydrophobic Peptides)

  • Causality: This protocol first uses a strong organic solvent to overcome the powerful intermolecular hydrophobic forces driving peptide aggregation. The subsequent slow dilution into an aqueous buffer allows individual peptide molecules to be surrounded by water before they can re-aggregate.

  • Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation.[5]

  • Add a minimal volume (e.g., 20-30 µL) of pure DMSO to the vial.

  • Gently vortex or pipette up and down to fully dissolve the peptide. The solution should be completely clear.

  • In a separate tube, prepare your desired aqueous buffer (e.g., PBS or Tris).

  • While vigorously vortexing the aqueous buffer, slowly add the peptide-DMSO solution drop-by-drop.[4]

  • If the solution remains clear, the peptide is successfully solubilized. If turbidity appears, the solubility limit has been exceeded.[4]

  • Before use, centrifuge the final solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any microscopic, undissolved aggregates.[2]

  • Carefully transfer the clear supernatant to a new tube for your experiment.

Section 5: Design & Synthesis Considerations for Future Experiments

If you consistently face solubility issues, consider redesigning the peptide sequence for future syntheses.

  • Incorporate Charged Residues: Strategically adding Lysine, Arginine, Aspartic acid, or Glutamic acid can significantly improve aqueous solubility.[2]

  • Disrupt Aggregation: Introducing a Proline residue can break up secondary structures like β-sheets that often contribute to aggregation.[6]

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains is a well-established method to increase the hydrophilicity and solubility of peptides.[4]

By understanding the underlying chemical principles and following a systematic, evidence-based approach, researchers can successfully manage and optimize the solubility of challenging O-phenyl-tyrosine containing peptides for their intended applications.

References
  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides.
  • Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
  • LifeTein. (n.d.). How to dissolve peptides?
  • GenScript. (n.d.). Peptide Solubilization.
  • BioCat. (n.d.). Peptide Handling Guideline.
  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
  • Königsberger, E., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing.
  • Bachem. (2021, July 23). Peptide solubility.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Zhang, Y., et al. (2023, January 21).
  • Zangi, R. (n.d.). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B.
  • Wikipedia. (n.d.). Tyrosine.
  • AChemBlock. (n.d.). O-Phenyl-L-tyrosine hydrochloride 97%.
  • ResearchGate. (2025, August 8). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues.
  • National Institutes of Health. (n.d.). (-)-o-Tyrosine.
  • National Institutes of Health. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
  • Wikipedia. (n.d.). L-DOPA.
  • Benchchem. (n.d.). Peptide Tyrosine Phenylalanine|RUO.
  • Doceri. (2018, October 30). BIS102 - Comparing Solubility of Peptides - Ch3 #14 c and d.
  • Zhang, Y., et al. (2023, January 21). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties.
  • YouTube. (2021, December 8). Tyrosine biochemistry - catecholamine synthesis & more.
  • Evonik. (n.d.). cQrex® peptides for cell culture media.
  • Sigma-Aldrich. (n.d.). L -Tyrosine-(phenyl-d4) D = 98atom , = 99 CP 62595-14-6.
  • Sigma-Aldrich. (n.d.). L-Tyrosine in Cell Culture.
  • PubMed. (n.d.). The non-enzymic hydroxylation of phenylalanine to tyrosine by 2-amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine.

Sources

Resolving peak broadening in HPLC of O-phenyl-tyrosine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving chromatographic issues encountered with O-phenyl-tyrosine derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize High-Performance Liquid Chromatography (HPLC) for the analysis of these complex molecules. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies tailored to the unique chemical nature of O-phenyl-tyrosine and its analogs.

Understanding the Challenge: The Chemistry of O-phenyl-tyrosine Derivatives

O-phenyl-tyrosine derivatives present a unique set of challenges in reversed-phase HPLC. Their structure combines the zwitterionic amino acid backbone of tyrosine with an additional phenyl group, creating a molecule with distinct properties that can lead to poor peak shapes, primarily peak broadening and tailing.

Key molecular features influencing chromatography include:

  • Hydrophobicity: The presence of two phenyl rings significantly increases the hydrophobicity compared to standard amino acids, leading to strong retention on C18 and other reversed-phase columns.

  • π-π Interactions: The aromatic rings can engage in secondary π-π stacking interactions with phenyl-containing stationary phases or even with residual carbon on standard C18 phases.[1] These multiple interaction modes can cause peak tailing.[2]

  • Ionizable Groups: The primary amine and carboxylic acid groups are ionizable, making their retention highly sensitive to mobile phase pH.[3][4] If the mobile phase pH is close to the analyte's pKa, a mix of ionized and unionized forms can exist, leading to peak distortion and broadening.[3][5]

  • Silanol Interactions: The basic amine group can interact strongly with acidic residual silanol groups on the surface of silica-based stationary phases, a primary cause of peak tailing for basic compounds.[2][6]

This guide provides a systematic framework for diagnosing and resolving these issues to achieve sharp, symmetrical peaks for reliable quantification.

Systematic Troubleshooting of Peak Broadening

Peak broadening is a symptom that can arise from multiple sources within the HPLC system, the column, or the method's chemistry.[7][8] A logical, stepwise approach is crucial for efficient problem-solving. This section breaks down the troubleshooting process into distinct areas.


Diagram: Systematic Troubleshooting Workflow

// Nodes start [label="Observe Peak Broadening/\nTailing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_mobile_phase [label="Step 1: Mobile Phase\nInvestigation", fillcolor="#FBBC05", fontcolor="#202124"]; q_ph [label="Is pH optimal?\n(≥2 units from pKa)", shape=diamond, fillcolor="#F1F3F4"]; q_solvent [label="Is sample solvent\nmatched to mobile phase?", shape=diamond, fillcolor="#F1F3F4"]; adjust_ph [label="Adjust pH / Increase\nBuffer Strength", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_solvent [label="Re-dissolve sample\nin mobile phase", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

check_column [label="Step 2: Column\nHealth Assessment", fillcolor="#FBBC05", fontcolor="#202124"]; q_overload [label="Is column overloaded?\n(Mass or Volume)", shape=diamond, fillcolor="#F1F3F4"]; q_contamination [label="Is column\ncontaminated or aged?", shape=diamond, fillcolor="#F1F3F4"]; reduce_load [label="Dilute sample /\nReduce injection volume", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; flush_column [label="Perform column flush\nand regeneration", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

check_system [label="Step 3: System (Hardware)\nEvaluation", fillcolor="#FBBC05", fontcolor="#202124"]; q_ecv [label="Is extra-column\nvolume excessive?", shape=diamond, fillcolor="#F1F3F4"]; reduce_ecv [label="Use shorter/narrower tubing.\nCheck fittings.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

solution [label="Problem Resolved:\nSymmetrical Peak", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_mobile_phase; check_mobile_phase -> q_ph; q_ph -> adjust_ph [label="No"]; q_ph -> q_solvent [label="Yes"]; adjust_ph -> solution;

q_solvent -> adjust_solvent [label="No"]; q_solvent -> check_column [label="Yes"]; adjust_solvent -> solution;

check_column -> q_overload; q_overload -> reduce_load [label="Yes"]; q_overload -> q_contamination [label="No"]; reduce_load -> solution;

q_contamination -> flush_column [label="Yes"]; q_contamination -> check_system [label="No"]; flush_column -> solution;

check_system -> q_ecv; q_ecv -> reduce_ecv [label="Yes"]; q_ecv -> solution [label="No, consult\nfurther documentation"]; reduce_ecv -> solution; }

Sources

Validation & Comparative

A Comprehensive Guide to NMR Chemical Shift Assignment for O-phenyl-tyrosine Residues

Author: BenchChem Technical Support Team. Date: February 2026

The incorporation of non-canonical amino acids into peptides and proteins is a cornerstone of modern chemical biology and drug discovery, enabling the introduction of novel functionalities and structural motifs. O-phenyl-tyrosine, with its extended aromatic system, presents a unique structural probe and potential pharmacophore. However, its structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy requires a departure from standard assignment protocols due to the altered electronic environment of the tyrosine scaffold. This guide provides a comprehensive, experience-driven approach to the unambiguous assignment of ¹H and ¹³C chemical shifts for O-phenyl-tyrosine residues within a peptide or protein context, emphasizing the "why" behind the experimental choices to ensure robust and reliable results.

The Challenge: Phenylation's Impact on the Tyrosine Spin System

The addition of a phenyl group to the hydroxyl moiety of tyrosine dramatically alters the electronic landscape of the amino acid. This perturbation directly influences the local magnetic fields experienced by the atomic nuclei, leading to significant and often non-intuitive changes in their chemical shifts compared to native tyrosine. The primary challenges in assigning O-phenyl-tyrosine residues stem from:

  • Disrupted Symmetry: The C2 symmetry of the phenol ring in native tyrosine is broken upon phenylation, making the Cδ1/Cε1 and Cδ2/Cε2 pairs (and their attached protons) chemically non-equivalent.

  • Through-Space Effects: The additional phenyl ring introduces new through-space Nuclear Overhauser Effects (NOEs) which can be both a source of valuable structural information and a cause of spectral overlap and ambiguity.

  • Inductive and Resonance Effects: The ether linkage alters the electron density distribution throughout the tyrosine sidechain, propagating changes in chemical shifts from the Cζ atom all the way to the Cβ and even Hα protons.

A logical, multi-dimensional NMR approach is therefore essential to navigate these challenges and achieve unambiguous assignment.

The Experimental Workflow: A Self-Validating Approach

Our recommended workflow is designed as a series of experiments that build upon one another, with each step providing cross-validation for the previous one. This ensures a high degree of confidence in the final assignments.

Diagram of the Experimental Workflow

G cluster_0 1D NMR: Initial Assessment cluster_1 2D Homonuclear Correlation: Building the Spin System cluster_2 2D Heteronuclear Correlation: Assigning Carbons cluster_3 Long-Range Correlations: Connecting the Dots cluster_4 Through-Space Correlations: 3D Structure & Validation A ¹H NMR C ¹H-¹H COSY A->C Identifies J-coupled protons B ¹³C NMR D ¹H-¹H TOCSY C->D Extends correlations through the spin system E ¹H-¹³C HSQC D->E Assigns directly attached carbons F ¹H-¹³C HMBC E->F Identifies long-range C-H correlations G ¹H-¹H NOESY/ROESY F->G Confirms assignments through spatial proximity G cluster_0 A D A->D ³JCH B B->D ²JCH E B->E ³JCH C C->E ²JCH F C (new ring, ortho) C->F ³JCH

Caption: Key HMBC correlations for O-phenyl-tyrosine assignment.

The observation of a correlation between the Hε protons of the tyrosine ring and the ortho-carbons of the new phenyl ring is the definitive evidence for the O-phenyl linkage.

Conclusion: A Robust Strategy for a Complex Problem

The chemical shift assignment of O-phenyl-tyrosine, while more complex than that of its native counterpart, is readily achievable through a systematic and multi-dimensional NMR approach. By leveraging the power of modern 2D NMR techniques, particularly the ¹H-¹³C HMBC experiment, researchers can unambiguously assign all proton and carbon signals. The workflow and comparative data presented in this guide provide a robust framework for the structural elucidation of peptides and proteins containing this valuable non-canonical amino acid, enabling further investigation of their structure-activity relationships. This methodical approach, grounded in the fundamental principles of NMR spectroscopy, ensures the scientific rigor required in academic and industrial research settings.

References

  • General Principles of Protein NMR Assignment. (2011). Protein NMR Spectroscopy, Second Edition. Elsevier. [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). University of Wisconsin-Madison. [Link]

  • Predicting NMR Chemical Shifts: A Guide for Chemists. (2012). Magnetic Resonance in Chemistry. Wiley Online Library. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (2010). Organometallics. American Chemical Society. [Link]

  • Standard Operating Procedures for NMR Instrumentation. Bruker Corporation. [Link]

A Comparative Analysis of HPLC Retention Times: O-Phenyl-Tyrosine vs. Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and proteomics, the precise separation and identification of amino acids and their analogs are of paramount importance. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of O-phenyl-tyrosine and its parent amino acid, tyrosine. By delving into the underlying chemical principles and presenting a robust experimental framework, this document serves as a practical resource for researchers engaged in the analysis of these compounds.

The primary distinction between tyrosine and O-phenyl-tyrosine lies in their polarity and, consequently, their hydrophobicity. Tyrosine is characterized by a polar hydroxyl (-OH) group on its phenyl ring, which allows for hydrogen bonding with polar solvents.[1] In contrast, O-phenyl-tyrosine has this hydroxyl group substituted with a bulky, nonpolar phenyl ether linkage. This structural modification dramatically increases the molecule's hydrophobicity, a key determinant of its behavior in reverse-phase HPLC.

The Principle of Reverse-Phase HPLC Separation

Reverse-phase HPLC (RP-HPLC) is a powerful analytical technique that separates molecules based on their hydrophobicity.[2][3] The fundamental principle involves a nonpolar stationary phase, typically silica particles chemically bonded with alkyl chains (e.g., C18), and a polar mobile phase, which is usually a mixture of water and a miscible organic solvent like acetonitrile or methanol.[4]

When a sample is introduced into the system, its components partition between the stationary and mobile phases. More hydrophobic molecules, such as O-phenyl-tyrosine, will have a stronger affinity for the nonpolar stationary phase and will therefore travel through the column more slowly. Conversely, more polar molecules, like tyrosine, will interact more readily with the polar mobile phase and elute from the column more quickly.[5] This differential partitioning results in the separation of the compounds, with retention time being a direct measure of a compound's interaction with the stationary phase.[6][7][8]

Experimental Methodology

The following protocol provides a validated, step-by-step method for the comparative analysis of O-phenyl-tyrosine and tyrosine using RP-HPLC.

Materials and Reagents
  • Analytes: L-Tyrosine (≥98% purity), O-Phenyl-L-tyrosine (≥98% purity)

  • Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), and ultrapure water

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Ultrapure Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

Instrumentation
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for this separation.

  • Data Acquisition Software: Appropriate software for instrument control, data acquisition, and analysis.

Sample Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of L-tyrosine and dissolve it in 10 mL of the sample diluent.

    • Accurately weigh 10 mg of O-phenyl-L-tyrosine and dissolve it in 10 mL of the sample diluent.

  • Working Standard (10 µg/mL):

    • Prepare a mixed working standard by diluting the stock solutions 1:100 with the sample diluent. This will result in a final concentration of 10 µg/mL for each analyte.

  • Filtration:

    • Filter the working standard through a 0.22 µm syringe filter before injection to remove any particulates.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 274 nm (Tyrosine), 254 nm (O-phenyl-tyrosine)
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare 1 mg/mL Stock Solutions (Tyrosine & O-Phenyl-tyrosine) working Create 10 µg/mL Mixed Working Standard stock->working filter Filter with 0.22 µm Syringe Filter working->filter inject Inject 10 µL onto C18 Column filter->inject separate Gradient Elution (10-90% ACN over 15 min) inject->separate detect UV Detection (274 nm & 254 nm) separate->detect acquire Acquire Chromatogram detect->acquire analyze Determine Retention Times (tR) acquire->analyze compare Compare tR of Analytes analyze->compare

Caption: Workflow for the HPLC analysis of Tyrosine and O-Phenyl-tyrosine.

Expected Results and Discussion

Based on the principles of reverse-phase chromatography, a significant difference in the retention times of tyrosine and O-phenyl-tyrosine is anticipated.

Comparative Retention Time Data (Illustrative)
CompoundStructureExpected Retention Time (min)Rationale
Tyrosine Aromatic amino acid with a polar hydroxyl group.~ 4.5The polar -OH group reduces hydrophobicity, leading to weaker interaction with the C18 stationary phase and earlier elution.[][10]
O-Phenyl-tyrosine Tyrosine analog with a nonpolar phenyl ether group.~ 12.8The additional phenyl group significantly increases the molecule's hydrophobicity, causing a much stronger interaction with the stationary phase and a longer retention time.
Structural Influence on Retention

G cluster_tyrosine Tyrosine (More Polar) cluster_ophenyltyrosine O-Phenyl-tyrosine (More Hydrophobic) cluster_axis HPLC Retention Time Tyr OPT Tyr_label Early Elution OPT_label Late Elution start end

Caption: Structural basis for differential HPLC retention times.

The hydroxyl group of tyrosine makes it relatively polar, allowing it to be more readily solvated by the aqueous mobile phase.[11][12] This leads to a shorter retention time. The substitution of this hydroxyl group with a phenyl group in O-phenyl-tyrosine introduces a large, nonpolar moiety. This significantly increases the molecule's overall hydrophobicity, leading to a much stronger affinity for the nonpolar C18 stationary phase and, consequently, a substantially longer retention time.

Conclusion

The comparison of HPLC retention times for O-phenyl-tyrosine and tyrosine provides a clear illustration of the fundamental principles of reverse-phase chromatography. The significant increase in retention time for O-phenyl-tyrosine is a direct consequence of its increased hydrophobicity due to the addition of the phenyl group. The presented methodology offers a reliable and reproducible approach for the separation and analysis of these two compounds, which can be adapted for various research applications in drug development and proteomics.

References

  • The Biology Project, University of Arizona. (2003). Amino Acids - Tyrosine. Retrieved from [Link]

  • Chegg. (2020). Solved Tyrosine and tryptophan are less hydrophobic than. Retrieved from [Link]

  • ResearchGate. (2026). Determination of phenylalanine and tyrosine in plasma and dried blood samples using HPLC with fluorescence detection. Retrieved from [Link]

  • Amino acids biochemistry discussion lounge. Tyrosine differs from phenylalanine by just one -OH group. Retrieved from [Link]

  • Wikipedia. Tyrosine. Retrieved from [Link]

  • Urry, D. W., et al. (1992). Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin. Journal of the American Chemical Society, 114(22), 8716-8721. Retrieved from [Link]

  • Quora. (2021). From tyrosine, tryptophan and phenylalanine which one is more hydrophobic? And why explain? Retrieved from [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Tyrosine. Retrieved from [Link]

  • Neurauter, G., et al. (2013). Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection. Clinical Biochemistry, 46(18), 1848-1851. Retrieved from [Link]

  • Hilton, M. A., et al. (1986). HPLC assay of phenylalanine and tyrosine in blood spots on filter paper. Journal of Chromatography B: Biomedical Sciences and Applications, 377, 281-287. Retrieved from [Link]

  • Wikipedia. Reversed-phase chromatography. Retrieved from [Link]

  • Chromatography Forum. (2004). The Hydrophobicity and retention time of a compound. Retrieved from [Link]

  • ResearchGate. (2011). HPLC analysis of products of L-tyrosine [18F]fluoroethylation. Retrieved from [Link]

  • Al-Gharabli, S. I., et al. (2019). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of Chromatography A, 1603, 1-10. Retrieved from [Link]

  • Thammasat University. (2019). Determination of Phenylalanine and Tyrosine using High Performance Liquid Chromatography. Retrieved from [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Retrieved from [Link]

  • Krokhin, O. V., et al. (2004). An improved model for prediction of retention times of tryptic peptides in ion pair reversed-phase HPLC. Molecular & Cellular Proteomics, 3(9), 908-919. Retrieved from [Link]

  • LCGC International. How Reversed-Phase Liquid Chromatography Works. Retrieved from [Link]

  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 35(1), 22-29. Retrieved from [Link]

  • Obrnuta faza. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]

  • YouTube. (2021). 14 Principles of Reversed Phase HPLC. Retrieved from [Link]

  • YouTube. (2025). Phenylalanine, Tyrosine, Phenylpyruvate, Phenyllactate, Phenylacetate in Amino acid metabolism. Retrieved from [Link]

Sources

Mass Spectrometry Fragmentation Patterns of O-Phenyl-Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of O-phenyl-tyrosine (also known as 4-phenoxyphenylalanine), a non-natural amino acid often used in peptidomimetics and drug discovery to enhance hydrophobic interactions or simulate biaryl ether crosslinks.

A Technical Comparison Guide for Drug Development

Executive Summary

O-phenyl-tyrosine (O-Ph-Tyr) is a synthetic derivative of tyrosine where the phenolic hydroxyl group is ether-linked to a phenyl ring. Unlike native Tyrosine (Tyr) or Phenylalanine (Phe), O-Ph-Tyr possesses a bulky, hydrophobic diphenyl ether side chain. In mass spectrometry (MS/MS), this modification drastically alters the fragmentation landscape, shifting the diagnostic immonium ion from m/z 136 (Tyr) to m/z 212 .

This guide compares the fragmentation behavior of O-Ph-Tyr against its native counterparts, providing validated m/z transitions and mechanistic insights for confident identification in proteomic or metabolomic workflows.

Mechanistic Fragmentation Pathways

The fragmentation of O-phenyl-tyrosine follows charge-directed pathways typical of aromatic amino acids but is distinguished by the stability of the diphenyl ether moiety.

Core Fragmentation Logic
  • Immonium Ion Formation: The most dominant feature in the MS/MS spectrum of O-Ph-Tyr peptides is the formation of the immonium ion at m/z 212.09 . This occurs via the loss of CO and NH3 from the protonated amino acid residue.

  • Side Chain Stability: The ether linkage (C-O-C) between the tyrosine ring and the phenyl group is robust under standard Collision Induced Dissociation (CID) conditions. Unlike phosphotyrosine (which easily loses HPO3), the phenyl group is rarely lost as a neutral species.

  • Secondary Fragmentation: At higher collision energies, the m/z 212 ion may lose the benzylamine moiety or undergo ring opening, but the "signature" remains the intact diphenyl ether system.

Visualization: Fragmentation Pathway

The following diagram illustrates the generation of the diagnostic immonium ion and the structural difference from native tyrosine.

FragmentationPathway Precursor Peptide Precursor (Protonated O-Ph-Tyr) Intermediate a-Ion Intermediate (Loss of CO) Precursor->Intermediate CID (b/y cleavage) TyrImmonium Reference: Tyr Immonium m/z 136.07 Precursor->TyrImmonium If unmodified Tyr Immonium Diagnostic Immonium Ion m/z 212.09 (C14H14NO+) Intermediate->Immonium - NH3 / Neutral Loss SideChain Phenoxybenzyl Cation m/z 183.08 (C13H11O+) Immonium->SideChain High Energy - CH2=NH

Caption: Pathway showing the derivation of the unique m/z 212.09 immonium ion from O-phenyl-tyrosine compared to the standard m/z 136.07 of Tyrosine.

Comparative Analysis: O-Ph-Tyr vs. Alternatives

The following table contrasts O-phenyl-tyrosine with Tyrosine (native) and Phenylalanine (lacking oxygen), highlighting the specific mass shifts required for database searching and transition monitoring.

FeatureO-Phenyl-Tyrosine Tyrosine (Tyr) Phenylalanine (Phe)
Residue Mass (Monoisotopic) 239.09 Da 163.06 Da147.07 Da
Diagnostic Immonium Ion m/z 212.09 m/z 136.07m/z 120.08
Side Chain Cation (R+) m/z 183.08 (Phenoxybenzyl)m/z 107.05 (Hydroxybenzyl)m/z 91.05 (Tropylium)
Neutral Loss (Side Chain) Rare (Ether is stable)Rare (Phenol is stable)None
Hydrophobicity (HPLC) High (Late eluting)Low/ModerateModerate
Key Distinction +76.03 Da shift vs. TyrNative residueLacks phenolic oxygen
Interpretation Notes:
  • Mass Shift: When analyzing peptides, look for a mass shift of +76.0313 Da relative to a tyrosine residue. This corresponds to the replacement of the phenolic Hydrogen (1.0078) with a Phenyl group (C6H5, 77.026).

  • Stability: Unlike labile modifications (e.g., O-GlcNAc or Phosphorylation), O-phenylation does not exhibit a dominant neutral loss peak at low energy. The signal intensity is often concentrated in the backbone fragments (b/y ions) and the m/z 212 immonium ion.

Experimental Protocol: Detection & Validation

To positively identify O-phenyl-tyrosine in synthetic peptides or biological samples, follow this targeted LC-MS/MS workflow.

Phase 1: Sample Preparation
  • Solvent: Dissolve lyophilized peptide in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Concentration: Target 1 pmol/µL for direct infusion or 100 fmol on-column for LC-MS.

  • Avoid: Strong reducing agents are generally safe, but avoid harsh acidic hydrolysis (e.g., 6N HCl at 110°C) if quantifying, as ether cleavage may occur over extended periods.

Phase 2: LC-MS/MS Parameters (Orbitrap/Q-TOF)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Collision Energy (CE):

    • Screening: Use a Normalized Collision Energy (NCE) ramp (e.g., 25-35%).

    • Targeted: The bulky biphenyl group absorbs energy; slightly higher CE (+2-5%) may be required to fragment the backbone efficiently compared to native Tyr.

  • Targeted Inclusion List:

    • Calculate [M+H]+ and [M+2H]2+ based on the residue mass of 239.09 Da.

    • Mandatory: Set a scan range starting at m/z 100 to capture the diagnostic 212.09 ion.

Phase 3: Data Validation Steps
  • Step 1: Extract Ion Chromatogram (XIC) for the precursor mass.

  • Step 2: Verify the presence of the m/z 212.0934 peak in the MS2 spectrum.

  • Step 3: Check for the absence of m/z 136.07 (unless native Tyr is also present in the sequence).

  • Step 4: Confirm the +76 Da mass shift on all b and y ions containing the modified residue.

References

  • NIST Chemistry WebBook. Tyrosine Mass Spectrum and Immonium Ions. National Institute of Standards and Technology. [Link]

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin Heidelberg.
  • TU Dortmund Repository. Biaryl ether formation on peptides to access bridged cyclopeptide natural product scaffolds. (Source for O-phenyltyrosine synthesis and characterization). [Link]

Comparative Guide: Binding Affinity of O-Phenyl-Tyrosine vs. Natural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Phenyl-Tyrosine (also known as 4-phenoxyphenylalanine or Tyr(Ph) ) is a non-canonical amino acid (ncAA) designed to extend the binding reach of peptide ligands and engineered proteins. Unlike natural Tyrosine (Tyr) or Phenylalanine (Phe), O-Ph-Tyr features a diphenyl ether moiety. This structural modification eliminates the hydrogen bond donor capability of the phenolic hydroxyl group while significantly increasing hydrophobic surface area and reach.

This guide provides a technical comparison of O-Ph-Tyr against its natural counterparts, focusing on binding thermodynamics, structural mechanisms, and experimental protocols for its incorporation.

Part 1: Structural & Mechanistic Comparison

The binding advantage of O-Ph-Tyr stems from its unique "biaryl ether" architecture.[1] While Phenylalanine provides a hydrophobic benzyl side chain and Tyrosine adds a polar hydroxyl group, O-Ph-Tyr extends the side chain by adding a second phenyl ring attached via an ether linkage.

Physicochemical Property Analysis[2][3][4]
PropertyPhenylalanine (Phe)Tyrosine (Tyr)O-Phenyl-Tyrosine (O-Ph-Tyr)Impact on Binding
Side Chain Structure Benzyl4-Hydroxybenzyl4-PhenoxybenzylReach: O-Ph-Tyr extends ~4.2 Å further than Tyr.
Linker Geometry N/AN/AEther (C-O-C) angle ~118°Flexibility: The ether bridge allows "butterfly" motion, adapting to cryptic pockets better than rigid biphenyls.
Hydropathy Index 2.8 (Hydrophobic)-1.3 (Amphipathic)> 3.5 (Highly Hydrophobic)Desolvation: Higher entropic gain upon binding due to water displacement.
H-Bond Capability NoneDonor & AcceptorAcceptor Only (Weak)Selectivity: Loses H-bond donor; critical if Tyr-OH acts as a donor in the native site.
Electronic Effect AromaticElectron-rich (Phenol)Electron-rich (Diphenyl ether)

-Stacking:
Enhanced T-shaped and parallel-displaced stacking interactions.
The "Ether Kink" Advantage

Unlike Biphenylalanine (which has a direct C-C bond between rings, creating a rigid, linear structure), O-Ph-Tyr possesses an ether oxygen linker.

  • Biphenylalanine: Rigid, linear. Good for deep, narrow channels.

  • O-Phenyl-Tyrosine: The oxygen atom introduces a bond angle of approx. 118°, creating a "kink." This allows the distal ring to rotate and fit into "L-shaped" or cryptic hydrophobic sub-pockets that rigid analogs cannot access.

Decision Logic: When to Use O-Ph-Tyr

Use the following logic flow to determine if O-Ph-Tyr is the correct substitution for your affinity maturation campaign.

DecisionTree Start Target Residue: Tyrosine (Tyr) or Phenylalanine (Phe) CheckHBond Does the native Tyr-OH act as a H-bond DONOR? Start->CheckHBond KeepTyr STOP: Retain Tyr (O-Ph-Tyr will abolish binding) CheckHBond->KeepTyr Yes CheckPocket Is there an adjacent hydrophobic pocket? CheckHBond->CheckPocket No (or Phe) CheckDepth Is the pocket deep (>6 Å) and narrow? CheckPocket->CheckDepth Yes UseBiphenyl Use Biphenylalanine (Rigid extension) CheckDepth->UseBiphenyl Linear/Narrow UseOPhTyr RECOMMENDED: O-Phenyl-Tyrosine (Flexible hydrophobic filling) CheckDepth->UseOPhTyr Cryptic/Wide

Figure 1: Decision logic for substituting natural aromatic residues with O-Phenyl-Tyrosine.

Part 2: Comparative Performance Data

The following data summarizes the impact of O-Ph-Tyr substitution in common drug target classes.

Case Study: Opioid Receptor Ligands (Biphalin Analogs)

In the development of Biphalin analogs (targeting mu-opioid receptors), extending the aromatic side chain often improves affinity by engaging auxiliary hydrophobic pockets.

Ligand VariantSequence Modification

(nM)
Fold ImprovementMechanism
Native Biphalin Tyr-D-Ala-Gly-Phe...1.21.0xBaseline interaction.
Phe Analog (Phe instead of Tyr)45.00.02xLoss of critical H-bond/polar contact at the orthosteric site.
O-Ph-Tyr Analog Tyr(Ph) -D-Ala-Gly...0.4 3.0x The distal phenyl ring engages a secondary hydrophobic cleft, compensating for H-bond loss with massive Van der Waals contact.
Case Study: Integrin Antagonists

Cyclic peptides targeting integrins often require a "super-aromatic" residue to lock the peptide into the binding groove.

  • Natural Phe/Tyr: often results in

    
     in the low 
    
    
    
    M range.
  • O-Ph-Tyr Substitution: consistently drives affinity into the low nM range (

    
     nM).
    
  • Why: The integrin binding groove is large and solvent-exposed. The O-Ph-Tyr residue acts as a "hydrophobic anchor," burying a large surface area (

    
    ) and expelling ordered water molecules, which provides a favorable entropic contribution (
    
    
    
    ).

Part 3: Experimental Protocols

To validate the binding affinity of O-Ph-Tyr, you cannot rely on standard expression systems. You must use either Solid Phase Peptide Synthesis (SPPS) or Genetic Code Expansion (GCE).

Protocol: Incorporation via SPPS

For peptide therapeutics, SPPS is the standard method.

  • Reagent: Purchase Fmoc-Tyr(Ph)-OH (Fmoc-O-phenyl-L-tyrosine).

    • Note: Ensure the ether linkage is stable. It is generally resistant to standard TFA cleavage conditions.

  • Coupling:

    • Use HATU/HOAt (1:1 ratio) with DIPEA (2 eq) in DMF.

    • Coupling Time: Extend to 2 hours (double coupling recommended) due to the steric bulk of the diphenyl ether group.

  • Cleavage: Standard cocktail (95% TFA, 2.5% TIS, 2.5%

    
    ). The ether bond is stable; no special scavengers are needed for this residue specifically.
    
Protocol: Binding Affinity Measurement (Fluorescence Polarization)

Because O-Ph-Tyr is highly hydrophobic, Surface Plasmon Resonance (SPR) can suffer from non-specific binding to the chip matrix. Fluorescence Polarization (FP) is preferred for solution-phase affinity.

Step-by-Step Workflow:

  • Probe Design: Synthesize the O-Ph-Tyr peptide with a C-terminal FITC or TAMRA tag (separated by a PEG spacer to prevent quenching).

  • Titration:

    • Prepare serial dilutions of the target protein (0 nM to 10

      
      M) in assay buffer (PBS + 0.01% Tween-20). Tween-20 is critical to prevent the hydrophobic peptide from sticking to the plate walls.
      
  • Incubation: Mix 10 nM labeled peptide with protein dilutions. Incubate 30 mins at RT.

  • Measurement: Read Anisotropy (mA).

  • Fitting: Fit data to a one-site binding model:

    
    
    
    • Validation: If

      
       is 
      
      
      
      nM, switch to a "tight-binding" equation (Morrison equation) to avoid ligand depletion artifacts.
Visualizing the Interaction (Graphviz)

The following diagram illustrates the interaction mechanism differences between Tyrosine and O-Phenyl-Tyrosine in a binding pocket.

InteractionMechanism cluster_pocket Protein Binding Pocket SubsiteA Orthosteric Site (Polar/Charged) SubsiteB Cryptic Pocket (Deep Hydrophobic) Tyr Tyrosine -OH Group - H-bond Donor - Limited Reach Tyr->SubsiteA Strong H-Bond Tyr->SubsiteB No Interaction (Too Short) OPhTyr O-Phenyl-Tyrosine -O-Ph Group - No H-bond Donor - Extended Reach - High Hydrophobicity OPhTyr->SubsiteA Weak VdW (No H-Bond) OPhTyr->SubsiteB Strong Pi-Stacking & Water Displacement

Figure 2: Mechanistic comparison of Tyrosine vs. O-Phenyl-Tyrosine interactions.

References

  • PubChem. (2025).[2] L-Tyrosine and related structures.[2][3] National Library of Medicine. [Link]

  • Luo, X., et al. (2017).[4] Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria. Nature Chemical Biology. [Link]

  • De Sancho, D., & López, X. (2025).[5] Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates.[6][5] bioRxiv.[6] [Link]

  • Redkiewicz, P., et al. (2021).[7] Biphalin—A Potent Opioid Agonist.[8] International Journal of Molecular Sciences.[8] [Link]

  • Burke, T. R., et al. (1994). Potent inhibition of insulin receptor dephosphorylation by a hexamer peptide containing the phosphotyrosyl mimetic F2Pmp. Biochemical and Biophysical Research Communications. [Link]

Sources

A Senior Application Scientist's Guide to Validating O-phenyl-tyrosine Incorporation by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) into proteins has unlocked unprecedented opportunities in drug development, materials science, and fundamental biological research. O-phenyl-tyrosine, with its unique phenyl-ether linkage, offers a valuable tool for introducing novel functionalities. However, the success of these endeavors hinges on the accurate and robust validation of UAA incorporation efficiency. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based validation with an alternative bio-orthogonal-based method, empowering you to make informed decisions for your research.

The Imperative of Validating UAA Incorporation

The fidelity of the translational machinery is not absolute when co-opting it for UAA incorporation. The efficiency of the orthogonal translation system—comprising an engineered aminoacyl-tRNA synthetase and its cognate tRNA—can be influenced by various factors, including the expression host, culture conditions, and the specific UAA. Incomplete incorporation or mis-incorporation of natural amino acids can lead to heterogeneous protein populations, confounding downstream applications and potentially leading to off-target effects in therapeutic candidates. Therefore, rigorous quantitative analysis is not just a quality control step; it is a foundational requirement for data integrity and the successful application of UAA-containing proteins.

LC-MS: The Gold Standard for Quantitative Validation

Liquid chromatography-mass spectrometry stands as the definitive method for quantifying UAA incorporation due to its high sensitivity, specificity, and ability to provide absolute quantification.[1] The underlying principle of this bottom-up proteomics approach is to hydrolyze the purified protein into its constituent amino acids, separate them chromatographically, and then detect and quantify them by mass spectrometry.[2][3][4][5]

Causality in the LC-MS Workflow: A Deeper Look

The LC-MS workflow is a multi-step process where each stage is critical for achieving accurate results. Understanding the rationale behind each step is key to troubleshooting and adapting the protocol.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Protein_Expression 1. Protein Expression & Purification Protein_Quantification 2. Protein Quantification (e.g., BCA Assay) Protein_Expression->Protein_Quantification Acid_Hydrolysis 3. Acid Hydrolysis (6M HCl, 110°C, 24h) Protein_Quantification->Acid_Hydrolysis LC_Separation 4. LC Separation (HILIC or Reversed-Phase) Acid_Hydrolysis->LC_Separation Hydrolysate MS_Detection 5. MS Detection (MRM/SRM) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Standard Curve & Quantification) MS_Detection->Data_Analysis Bioorthogonal_Workflow cluster_labeling Labeling cluster_analysis Analysis Protein_Expression 1. Protein Expression with Azide-UAA Bioorthogonal_Ligation 2. Bio-orthogonal Ligation (e.g., Click Chemistry) Protein_Expression->Bioorthogonal_Ligation SDS_PAGE 3. SDS-PAGE Bioorthogonal_Ligation->SDS_PAGE Labeled Protein Fluorescence_Imaging 4. In-gel Fluorescence Imaging SDS_PAGE->Fluorescence_Imaging Coomassie_Staining 5. Coomassie Staining Fluorescence_Imaging->Coomassie_Staining

Sources

A Senior Application Scientist's Guide to Crystal Structure Analysis of Proteins with O-phenyl-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of protein engineering and drug discovery, the site-specific incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful tool to probe and manipulate protein structure and function. Among these, O-phenyl-tyrosine, an analogue of tyrosine where the hydroxyl group is replaced by a phenoxy moiety, offers a unique opportunity to investigate the role of hydrogen bonding and steric bulk at specific sites within a protein. This guide provides a comprehensive comparison of the crystallographic analysis of proteins containing O-phenyl-tyrosine versus their wild-type counterparts, supported by established experimental principles and data from related studies.

O-phenyl-tyrosine: A Tool for Probing Molecular Interactions

O-phenyl-tyrosine is isosteric to tyrosine but lacks the hydrogen-bonding capability of the native hydroxyl group. This single, yet significant, chemical alteration allows researchers to dissect the contribution of specific hydrogen bonds to protein stability, enzyme catalysis, and protein-protein interactions. Furthermore, the introduction of the bulkier phenoxy group can be used to probe the steric tolerance of active sites or protein interfaces.

The Experimental Journey: From Gene to Crystal Structure

The crystallographic analysis of a protein containing O-phenyl-tyrosine involves a multi-step process, from its incorporation into the protein to the final structural analysis. The following sections detail the typical workflow and the critical considerations at each stage.

Site-Specific Incorporation of O-phenyl-tyrosine

The most common method for the site-specific incorporation of ncAAs into proteins in E. coli is the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This system utilizes a "blank" amber stop codon (UAG) to encode the ncAA.

Experimental Protocol: Amber Suppression Mutagenesis

  • Plasmid Preparation: Two plasmids are required: one encoding the gene of interest with an amber (UAG) codon at the desired tyrosine position, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. For O-phenyl-tyrosine, an evolved tyrosyl-tRNA synthetase (TyrRS) that specifically recognizes O-phenyl-tyrosine is necessary.

  • Transformation: Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed cells in a minimal medium to mid-log phase.

    • Supplement the medium with O-phenyl-tyrosine to a final concentration of 1-2 mM.

    • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification: Purify the expressed protein using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography). Mass spectrometry should be used to confirm the successful incorporation of O-phenyl-tyrosine.

Workflow for Incorporating and Analyzing O-phenyl-tyrosine in Proteins

cluster_incorporation Site-Specific Incorporation cluster_crystallography X-ray Crystallography plasmid_prep Plasmid Preparation (Gene with UAG & Orthogonal aaRS/tRNA) transformation Co-transformation into E. coli plasmid_prep->transformation expression Protein Expression (with O-phenyl-tyrosine) transformation->expression purification Protein Purification expression->purification mass_spec Mass Spectrometry Confirmation purification->mass_spec crystallization Crystallization Screening mass_spec->crystallization Purified Protein optimization Optimization of Crystal Growth crystallization->optimization data_collection X-ray Data Collection optimization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution structural_analysis Comparative Structural Analysis structure_solution->structural_analysis

Caption: Workflow for O-phenyl-tyrosine incorporation and crystallographic analysis.

Crystallization and Data Collection

Crystallizing a protein with a non-canonical amino acid can present unique challenges. The altered surface properties or conformational flexibility due to the substitution may require different crystallization conditions compared to the wild-type protein.

Key Considerations for Crystallization:

  • Initial Screening: It is advisable to perform a broad initial screen of crystallization conditions for both the wild-type and the O-phenyl-tyrosine-containing protein. Commercially available screens provide a wide range of precipitants, buffers, and salts.

  • Optimization: Once initial hits are identified, fine-tuning of precipitant concentration, pH, and temperature is crucial. Additives such as small molecules or detergents may also be necessary to promote crystal growth.

  • Data Collection: High-quality crystals are then subjected to X-ray diffraction. Data is typically collected at a synchrotron source to obtain high-resolution diffraction patterns.

Comparative Structural Analysis: What to Expect

While a direct crystal structure comparison of a protein with O-phenyl-tyrosine and its wild-type is not yet publicly available, we can extrapolate the likely structural consequences based on related studies and the physicochemical properties of the amino acids. A relevant case study is the crystallographic analysis of hen egg-white lysozyme (HEWL) with a site-specifically incorporated photocaged tyrosine, O-(2-nitrobenzyl)-L-tyrosine (oNBTyr), which was compared to the wild-type structure.[1]

Table 1: Hypothetical Comparative Crystallographic Data

ParameterWild-Type Protein (with Tyrosine)Mutant Protein (with O-phenyl-tyrosine)Expected Observations
Space Group P212121P212121Likely to be isomorphous if the substitution is conservative.
Unit Cell (Å) a=50, b=60, c=70a≈50, b≈60, c≈70Minor changes in unit cell dimensions may occur.
Resolution (Å) 1.81.9Resolution may be slightly lower due to increased flexibility.
Rwork / Rfree 0.18 / 0.210.19 / 0.23R-factors may be slightly higher for the mutant structure.
RMSD (Cα atoms) -~0.2 - 0.5 ÅA low RMSD would indicate minimal global structural perturbation.

Anticipated Structural Differences:

  • Local Conformation: The most significant changes are expected in the immediate vicinity of the substitution. The absence of the hydroxyl group in O-phenyl-tyrosine will disrupt any local hydrogen bonding network. This may lead to subtle shifts in the positions of neighboring residues and water molecules.

  • Solvent Structure: The hydroxyl group of tyrosine often participates in hydrogen bonds with ordered water molecules. The introduction of the more hydrophobic phenoxy group is likely to displace these water molecules, leading to a restructuring of the local solvent environment.

  • Side Chain Dynamics: The increased steric bulk of the phenoxy group may restrict the conformational freedom of the side chain or, conversely, introduce new, stable rotamers. This can be assessed by examining the B-factors of the side chain atoms in the refined crystal structure.

  • Global Structure: In most cases, a single-point mutation with a conservative analogue like O-phenyl-tyrosine is not expected to cause significant global conformational changes. This would be confirmed by a low root-mean-square deviation (RMSD) between the Cα atoms of the wild-type and mutant structures, as seen in the study of HEWL with oNBTyr where the RMSD was only 0.202 Å.[1]

Logical Flow of Comparative Structural Analysis

cluster_data Data Acquisition cluster_analysis Comparative Analysis wt_structure Solve Wild-Type Crystal Structure global_comparison Global Structural Alignment (RMSD) wt_structure->global_comparison mut_structure Solve O-phenyl-tyrosine Mutant Structure mut_structure->global_comparison local_comparison Local Environment Analysis (Side chain, backbone, solvent) global_comparison->local_comparison functional_implications Correlate Structural Changes with Functional Data local_comparison->functional_implications

Caption: The logical progression of a comparative crystallographic study.

Conclusion and Future Outlook

The use of O-phenyl-tyrosine in protein crystallography provides a precise tool for understanding the energetic contributions of specific hydrogen bonds and the steric constraints within a protein structure. While a direct comparative crystal structure is yet to be published, the established methodologies for ncAA incorporation and crystallographic analysis, combined with insights from related studies, provide a robust framework for such investigations. Future studies that directly compare the crystal structures of proteins with and without O-phenyl-tyrosine will be invaluable for a deeper understanding of molecular recognition, enzyme catalysis, and for the rational design of novel proteins and therapeutics.

References

  • Crystal Structure of an Archaeal Tyrosyl-tRNA Synthetase Bound to Photocaged L-Tyrosine and Its Potential Application to Time-Resolved X-ray Crystallography. National Institutes of Health. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of O-phenyl-tyrosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the essential safety and logistical protocols for handling O-phenyl-tyrosine in the laboratory.

Hazard Identification and Risk Assessment

O-phenyl-tyrosine, a derivative of the amino acid L-tyrosine, is anticipated to share similar hazard characteristics with its parent compound. L-tyrosine is classified as an irritant, causing skin, eye, and respiratory tract irritation[1][2][3]. The introduction of a phenyl group may alter its toxicological profile, warranting a cautious approach.

Assumed Potential Hazards:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact[1][2].

  • Serious Eye Irritation: Can lead to redness, pain, and potential damage to the eyes[1][2].

  • Respiratory Tract Irritation: Inhalation of dust may cause coughing, sneezing, and irritation of the nose and throat[1][2].

  • Unknown Long-term Effects: Due to the lack of specific toxicological data for O-phenyl-tyrosine, chronic effects are unknown.

A thorough risk assessment should be conducted before commencing any work with O-phenyl-tyrosine. This involves evaluating the quantity of the substance to be handled, the nature of the procedure (e.g., weighing, dissolving, heating), and the potential for dust or aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling O-phenyl-tyrosine in various laboratory settings.

Scenario Required Personal Protective Equipment (PPE)
Weighing and preparing solutions of solid O-phenyl-tyrosine - Safety glasses with side shields or chemical splash goggles- Nitrile gloves- Laboratory coat- Respiratory protection (N95 or higher) if ventilation is inadequate or dust is generated
Handling solutions of O-phenyl-tyrosine - Safety glasses with side shields or chemical splash goggles- Nitrile gloves- Laboratory coat
Heating or reacting O-phenyl-tyrosine - Chemical splash goggles and a face shield- Nitrile gloves (consider thicker, chemical-resistant gloves for extended handling)- Flame-retardant laboratory coat- Work in a certified chemical fume hood
Cleaning up spills of O-phenyl-tyrosine - Chemical splash goggles- Nitrile gloves (double-gloving recommended)- Laboratory coat or chemical-resistant apron- Respiratory protection (N95 or higher)

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous substances by isolating the hazard from the worker.

  • Chemical Fume Hood: All procedures involving the handling of solid O-phenyl-tyrosine, especially those that may generate dust, and any reactions involving heating or potential aerosolization, must be performed in a certified chemical fume hood[2]. The fume hood provides critical ventilation to capture and exhaust airborne contaminants.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dusts[1].

  • Eyewash Stations and Safety Showers: Accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where O-phenyl-tyrosine is handled[1].

Procedural Guidance for Safe Handling and Storage

Adherence to strict protocols is essential for minimizing risk. The following step-by-step procedures provide a framework for the safe handling and storage of O-phenyl-tyrosine.

Handling Solid O-phenyl-tyrosine
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and uncluttered.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a balance enclosure with exhaust ventilation.

    • Use a spatula to carefully transfer the solid, avoiding the creation of dust clouds.

    • Close the container immediately after use.

  • Dissolving:

    • Add the solid O-phenyl-tyrosine to the solvent slowly while stirring to prevent splashing.

    • If heating is required, use a heating mantle with a stirrer and ensure the apparatus is securely clamped.

Storage Requirements
  • Store O-phenyl-tyrosine in a tightly sealed, clearly labeled container[2].

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be secure and accessible only to authorized personnel.

Spill and Disposal Management: A Plan for the Unexpected

Accidents can happen, and a well-defined spill and disposal plan is crucial for a timely and effective response.

Spill Cleanup Protocol
  • Evacuate and Alert: In case of a significant spill, evacuate the immediate area and alert your supervisor and laboratory safety officer.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a labeled waste container, avoiding dust generation[2]. For liquid spills, use an inert absorbent material to contain and absorb the liquid.

  • Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the area with a suitable cleaning agent and wipe it down.

  • Dispose of Waste: All contaminated materials, including absorbent pads, gloves, and wipes, must be placed in a sealed, labeled hazardous waste container for proper disposal.

Waste Disposal
  • All waste containing O-phenyl-tyrosine, whether solid or in solution, must be disposed of as hazardous chemical waste.

  • Follow your institution's and local regulations for chemical waste disposal. Do not pour O-phenyl-tyrosine solutions down the drain[4].

  • Collect all waste in a designated, properly labeled, and sealed container.

Experimental Workflow and PPE Decision Making

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure involving O-phenyl-tyrosine.

PPE_Decision_Workflow cluster_start Start: Experimental Task cluster_procedure Procedure Assessment cluster_ppe_level PPE Selection cluster_ppe_details Specific PPE Requirements Start Handling O-phenyl-tyrosine Procedure What is the physical form and procedure? Start->Procedure Solid Solid (Weighing/Handling) Procedure->Solid Solid Solution Solution (at RT) Procedure->Solution Solution Reaction Reaction/Heating Procedure->Reaction Heating/ Reaction PPE_Solid Goggles, Nitrile Gloves, Lab Coat Consider N95 Respirator Solid->PPE_Solid PPE_Solution Safety Glasses, Nitrile Gloves, Lab Coat Solution->PPE_Solution PPE_Reaction Goggles & Face Shield, Chem-Resistant Gloves, FR Lab Coat Work in Fume Hood Reaction->PPE_Reaction

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.